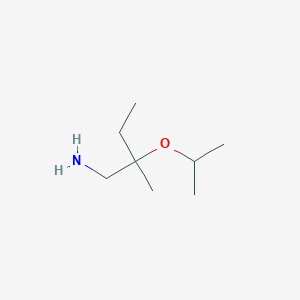![molecular formula C10H11NOS B13274121 2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol typically involves the reaction of benzothiophene derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 1-benzothiophene with ethylene oxide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol: Similar structure but different substitution pattern.
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol: Contains additional heterocyclic rings.
Uniqueness
2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-ylamino)ethanol |
InChI |
InChI=1S/C10H11NOS/c12-6-5-11-9-3-1-2-8-4-7-13-10(8)9/h1-4,7,11-12H,5-6H2 |
InChI Key |
NBZQITWWFTYQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCO)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


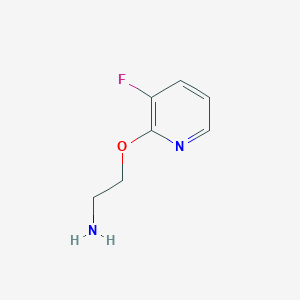
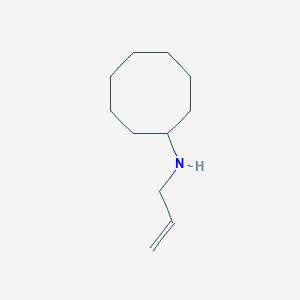
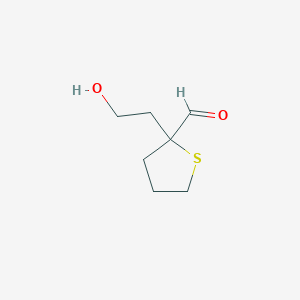

![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)


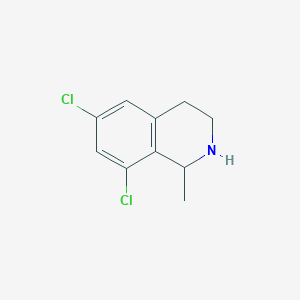

![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)
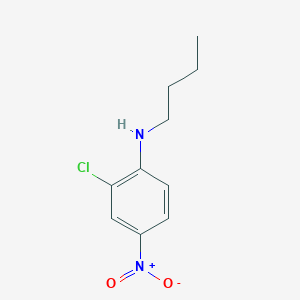
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)
